Sub-Nanomolar Potency Across All Three AKT Isoforms: A Head-to-Head Comparison with ARQ 092 and MK-2206
Vevorisertib demonstrates significantly superior potency compared to its predecessor, ARQ 092, and another allosteric inhibitor, MK-2206. In the same biochemical assay against full-length active AKT isoforms, Vevorisertib exhibited sub-nanomolar IC50 values, whereas ARQ 092 and MK-2206 showed markedly higher IC50 values, indicating lower potency [1]. This quantitative difference is critical for experimental designs requiring maximal target engagement at lower compound concentrations.
| Evidence Dimension | Biochemical IC50 against full-length AKT isoforms |
|---|---|
| Target Compound Data | AKT1: 0.55 nM; AKT2: 0.81 nM; AKT3: 1.3 nM |
| Comparator Or Baseline | ARQ 092: AKT1: 5.0 nM, AKT2: 4.5 nM, AKT3: 16 nM; MK-2206: AKT1: 40.5 nM, AKT2: 29.5 nM, AKT3: 36.4 nM |
| Quantified Difference | Vevorisertib is 9.1-fold more potent for AKT1, 5.6-fold for AKT2, and 12.3-fold for AKT3 compared to ARQ 092; it is 73.6-fold, 36.4-fold, and 28-fold more potent than MK-2206 for the respective isoforms. |
| Conditions | Biochemical assay against full-length active AKT1, AKT2, and AKT3 [1]. |
Why This Matters
The superior potency allows for effective target inhibition at lower concentrations, reducing potential off-target effects and conserving precious compound material in high-throughput or long-term studies.
- [1] Yu Y, Savage RE, Eathiraj S, et al. Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092. PLoS ONE. 2015;10(10):e0140479. Table 1. View Source
